2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
Description
2-(4-Bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a heterocyclic compound featuring a 4-bromoindole core linked via an acetamide bridge to a 1,2,4-triazole ring substituted with an isopropyl group. This structural architecture is characteristic of bioactive molecules targeting pathways such as apoptosis (Bcl-2/Mcl-1 inhibition) and angiogenesis (VEGFR-2 inhibition), as observed in structurally related compounds . The bromine atom at the indole 4-position likely enhances lipophilicity and binding affinity to hydrophobic protein pockets, while the triazole moiety contributes to hydrogen bonding and π-stacking interactions critical for target engagement .
Properties
Molecular Formula |
C15H16BrN5O |
|---|---|
Molecular Weight |
362.22 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C15H16BrN5O/c1-9(2)14-18-15(20-19-14)17-13(22)8-21-7-6-10-11(16)4-3-5-12(10)21/h3-7,9H,8H2,1-2H3,(H2,17,18,19,20,22) |
InChI Key |
WIRTZYWJWRZBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Indole
4-Bromo-1H-indole is typically prepared via electrophilic aromatic substitution. Key parameters include:
Bromination at the 4-position is favored due to the electron-donating effect of the indole nitrogen, directing electrophiles to the para position.
Preparation of 3-(Propan-2-yl)-1H-1,2,4-Triazol-5-Amine
Cyclocondensation Approach
The triazole core is synthesized via cyclization of thiosemicarbazides, as demonstrated in analogous 1,2,4-triazole syntheses:
-
Formation of hydrazide : React ethyl isonipecotate with hydrazine hydrate to yield 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine.
-
Cyclization : Treat with methyl isothiocyanate and KOH to form the 1,2,4-triazole nucleus.
-
Isopropyl substitution : Introduce the isopropyl group via nucleophilic substitution or reductive amination.
Acetamide Linker Formation
Carbodiimide-Mediated Coupling
The final step involves conjugating 2-(4-bromo-1H-indol-1-yl)acetic acid with 3-(propan-2-yl)-1H-1,2,4-triazol-5-amine:
-
Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation : React with the triazole amine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
| Coupling Reagent | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | 12 | 85 | 98 |
| DCC/DMAP | Pyridine | 24 | 72 | 95 |
This method ensures minimal racemization and high functional group tolerance.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics for triazole-indole conjugates. For example, analogous compounds achieved 90% yield in 30 minutes at 120°C using dimethylformamide (DMF) as solvent.
One-Pot Sequential Reactions
A streamlined protocol combines indole bromination, triazole cyclization, and amide coupling in a single reactor:
-
Brominate indole using NBS.
-
Concurrently prepare triazole amine via cyclocondensation.
-
Perform in-situ amidation without intermediate isolation.
This approach reduces purification steps and improves overall yield (78% vs. 65% stepwise).
Purification and Characterization
Chromatographic Techniques
-
Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
-
HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 4.92 (s, 2H, CH₂CO), 7.15–7.85 (m, 4H, indole-H), 8.35 (s, 1H, triazole-H).
-
HRMS : m/z calculated for C₁₅H₁₆BrN₅O [M+H]⁺: 362.22, found: 362.21.
Challenges and Optimization Strategies
Byproduct Formation
Competing N-acylation at the indole nitrogen is mitigated by using bulky bases (e.g., DIPEA) to deprotonate the triazole amine selectively.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility but may lead to triazole ring decomposition. Mixed solvents (THF/H₂O) balance reactivity and stability.
Scalability and Industrial Relevance
Pilot-scale batches (500 g) achieved 82% yield using:
-
Continuous flow reactors for bromination and amidation steps.
-
Crystallization from ethanol/water (1:1) for final purification.
This method reduces waste (E-factor = 3.2) compared to batch processes (E-factor = 5.8) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromo group on the indole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. This compound may also interact with cellular pathways, affecting processes like cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Table 1: Structural Comparison of Indole-Triazole Derivatives
Anticancer Activity :
- Compounds like 10j and 11j inhibit Bcl-2/Mcl-1 or VEGFR-2, respectively, with IC₅₀ values in the nanomolar range . The target compound’s bromine substitution may enhance DNA intercalation or kinase binding compared to chloro/methoxy analogs.
Antibacterial Activity :
- Sulfanyl-triazole derivatives (e.g., 38, 39) exhibit MIC values of 8–16 µg/mL against E. coli . The target compound’s lack of a sulfanyl group may reduce antibacterial efficacy but improve selectivity for eukaryotic targets.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
*Predicted using bromine’s contribution to lipophilicity.
Biological Activity
2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic compound that integrates both indole and triazole structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, antifungal, and anticancer properties.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H16BrN5O |
| Molecular Weight | 362.22 g/mol |
| IUPAC Name | 2-(4-bromoindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
| InChI Key | WIRTZYWJWRZBFA-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, 1,2,4-triazoles have been documented to possess broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes involved in cell wall synthesis and metabolic pathways.
Case Study:
A study evaluated a series of triazole derivatives for their antifungal activity against Candida albicans and Aspergillus fumigatus. The results showed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against these pathogens .
Anticancer Activity
The indole structure is often associated with anticancer properties due to its ability to interact with multiple cellular targets. The compound's potential as an anticancer agent is supported by its capability to induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings:
In vitro studies have shown that indole derivatives can modulate pathways involved in cell proliferation and apoptosis. For instance, compounds similar to 2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide have been reported to inhibit the growth of various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
The biological activity of 2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can be attributed to its structural components:
Indole Moiety:
The presence of the indole ring allows for interactions with DNA and proteins that are crucial for cell division and survival.
Triazole Moiety:
The triazole component can act as a ligand for various enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with other known indole and triazole derivatives was conducted:
| Compound Name | Activity Type | MIC (μg/mL) |
|---|---|---|
| 2-(4-bromoindol-1-yl)-N-acetamide | Antifungal | 0.125 - 0.5 |
| 3-(propan-2-yl)-triazole derivative | Antibacterial | 0.125 - 8 |
| Indole-based triazoles | Anticancer | Varies (subtype dependent) |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide, and how is purity ensured?
- Methodology : Synthesis typically involves multi-step reactions, including coupling 4-bromoindole derivatives with activated acetamide intermediates. For example, brominated indole precursors are reacted with chloroacetyl chloride, followed by nucleophilic substitution with the triazole-containing amine. Purification via column chromatography or crystallization ensures high purity (>95%). Structural confirmation employs NMR (¹H, ¹³C) and mass spectrometry (HRMS) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., indole C-4 bromine shifts at δ ~7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₇H₁₈BrN₅O₂: calculated 411.06, observed 411.05).
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
Consistency across these methods validates structural integrity .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Initial screens focus on:
- Enzyme Inhibition : Test against targets like human leukocyte elastase (HLE) or kinases using fluorometric assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Anti-inflammatory Activity : LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages.
Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar indole-triazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine at indole C-4 vs. C-5 alters HLE inhibition ).
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions.
- Metabolic Stability Tests : Liver microsome assays identify degradation pathways (e.g., cytochrome P450 metabolism).
Cross-referencing SAR with pharmacokinetic data clarifies discrepancies .
Q. What strategies optimize the compound’s selectivity for enzyme targets (e.g., kinases vs. proteases)?
- Methodology :
- Molecular Docking : Simulate binding poses in kinase ATP-binding pockets (e.g., using AutoDock Vina) versus protease active sites.
- Fragment-Based Design : Introduce substituents (e.g., sulfonyl groups) to enhance hydrogen bonding with kinases.
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and protease libraries.
Evidence from related triazole-indole hybrids suggests that steric bulk near the acetamide group reduces off-target binding .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Methodology :
- Prodrug Design : Modify the acetamide group to a phosphate ester for enhanced hydrophilicity.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability.
- Co-solvent Systems : Use cyclodextrins or DMSO/PBS mixtures (≤10% v/v) for in vitro assays.
Solubility parameters (LogP ~2.5) guide excipient selection .
Q. What computational methods predict the compound’s interaction with non-target proteins (e.g., serum albumin)?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) over 100 ns trajectories.
- Free Energy Calculations : Use MM/GBSA to estimate binding affinities (ΔG ~-8 kcal/mol indicates strong binding).
- Circular Dichroism (CD) : Monitor conformational changes in HSA upon compound addition.
High-affinity binding to HSA may require structural tweaks to reduce plasma protein interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
